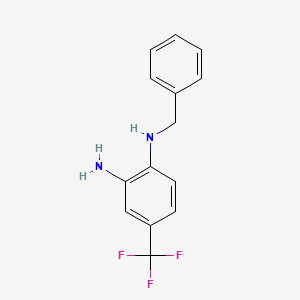

N*1*-Benzyl-4-trifluoromethyl-benzene-1,2-diamine

CAS No.: 66315-44-4

Cat. No.: VC2324777

Molecular Formula: C14H13F3N2

Molecular Weight: 266.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66315-44-4 |

|---|---|

| Molecular Formula | C14H13F3N2 |

| Molecular Weight | 266.26 g/mol |

| IUPAC Name | 1-N-benzyl-4-(trifluoromethyl)benzene-1,2-diamine |

| Standard InChI | InChI=1S/C14H13F3N2/c15-14(16,17)11-6-7-13(12(18)8-11)19-9-10-4-2-1-3-5-10/h1-8,19H,9,18H2 |

| Standard InChI Key | UAUSRDXUDXPKCZ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C(F)(F)F)N |

| Canonical SMILES | C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C(F)(F)F)N |

Introduction

Chemical Structure and Properties

N1-Benzyl-4-trifluoromethyl-benzene-1,2-diamine represents a specialized benzene-1,2-diamine derivative with distinctive structural features. The compound consists of a benzene ring with two amino groups at adjacent positions (1,2-diamine), a trifluoromethyl group at the 4-position, and a benzyl group (C6H5CH2-) attached to one of the amino groups (specifically the N1 position).

The molecular formula of N1-Benzyl-4-trifluoromethyl-benzene-1,2-diamine can be determined as C14H13F3N2, which differs from the closely related compound N1-Benzyl-N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine (C15H15F3N2) by lacking a methyl group on the N1 nitrogen. This structural difference gives the target compound a slightly lower molecular weight and potentially different chemical behavior due to the presence of a secondary amine instead of a tertiary amine at the N1 position.

Comparative Structural Data

Table 1: Comparison of N1-Benzyl-4-trifluoromethyl-benzene-1,2-diamine with Related Compounds

*Calculated values based on atomic weights and molecular formula

Physical Properties

The physical properties of N1-Benzyl-4-trifluoromethyl-benzene-1,2-diamine can be reasonably estimated based on similar compounds. Given the molecular weight and structure, this compound is likely to exist as a solid at room temperature, similar to its structural analogs . The presence of the trifluoromethyl group typically imparts specific characteristics that distinguish it from non-fluorinated counterparts.

Solubility Profile

Based on the structural features, N1-Benzyl-4-trifluoromethyl-benzene-1,2-diamine would likely exhibit good solubility in organic solvents such as dichloromethane (DCM), dimethyl sulfoxide (DMSO), and methanol, similar to the solubility patterns observed in related compounds . The trifluoromethyl group enhances lipophilicity, potentially reducing water solubility while improving solubility in non-polar organic solvents.

Stability Considerations

Compounds containing trifluoromethyl groups generally exhibit enhanced metabolic stability compared to their non-fluorinated counterparts. This increased stability is attributed to the strong carbon-fluorine bonds, which are less susceptible to oxidative metabolism. Additionally, the presence of the benzyl group may influence the compound's stability under various conditions, particularly its susceptibility to oxidation or photodegradation.

Applications in Medicinal Chemistry

N1-Benzyl-4-trifluoromethyl-benzene-1,2-diamine possesses several structural features that make it potentially valuable in medicinal chemistry. The trifluoromethyl group is a common bioisostere in drug design, often used to enhance metabolic stability and lipophilicity.

Structure-Activity Considerations

The specific arrangement of functional groups in N1-Benzyl-4-trifluoromethyl-benzene-1,2-diamine could influence its interactions with biological targets. The trifluoromethyl group typically enhances binding to hydrophobic pockets of proteins, while the benzyl group might participate in π-π stacking interactions with aromatic amino acid residues. The free amino group could serve as a hydrogen bond donor, potentially increasing binding specificity.

Chemical Reactivity

The reactivity of N1-Benzyl-4-trifluoromethyl-benzene-1,2-diamine is governed by the presence of its functional groups, primarily the two amino groups and the trifluoromethyl substituent.

Amino Group Reactivity

The primary amino group (at the 2-position) would exhibit typical amine reactivity, including:

-

Nucleophilic substitution reactions with electrophiles

-

Acylation to form amides

-

Condensation with carbonyl compounds to form imines

-

Diazotization to form diazonium salts, which can undergo further transformations

The secondary amino group (N1 position with benzyl substituent) would show reduced reactivity compared to the primary amino group but could still participate in various transformations under appropriate conditions.

Influence of the Trifluoromethyl Group

The trifluoromethyl group significantly affects the electronic properties of the aromatic ring, thereby influencing reactivity patterns. This electron-withdrawing group reduces electron density in the aromatic system, potentially:

-

Decreasing the nucleophilicity of the amino groups

-

Enhancing the stability of anionic intermediates

-

Affecting the pKa values of the amino groups

-

Influencing regioselectivity in electrophilic aromatic substitution reactions

Analytical Characterization

Comprehensive characterization of N1-Benzyl-4-trifluoromethyl-benzene-1,2-diamine would involve multiple analytical techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR)

The 1H NMR spectrum would show characteristic signals for:

-

Aromatic protons from both the diamine ring and the benzyl group

-

Methylene protons of the benzyl group (typically around 4-4.5 ppm)

-

Amino protons (potentially broad signals due to exchange)

The 19F NMR would display a characteristic signal for the trifluoromethyl group, typically appearing as a singlet due to the equivalent nature of the three fluorine atoms.

Infrared Spectroscopy

Key IR absorption bands would include:

-

N-H stretching vibrations (3300-3500 cm-1)

-

C-F stretching vibrations (1000-1400 cm-1)

-

Aromatic C=C stretching (1400-1600 cm-1)

-

C-N stretching vibrations (1200-1350 cm-1)

Mass Spectrometry

Mass spectrometric analysis would likely show a molecular ion peak corresponding to the molecular weight (approximately 266 m/z), along with characteristic fragmentation patterns including:

-

Loss of the benzyl group

-

Fragmentation of the trifluoromethyl group

-

Cleavage patterns typical of aromatic amines

Chromatographic Analysis

High-performance liquid chromatography (HPLC) or gas chromatography (GC) would be valuable for assessing the purity of N1-Benzyl-4-trifluoromethyl-benzene-1,2-diamine. The retention time would be influenced by the compound's polarity and interaction with the stationary phase, with the trifluoromethyl group likely increasing retention in reverse-phase HPLC systems.

Comparison with Structural Analogs

A systematic comparison of N1-Benzyl-4-trifluoromethyl-benzene-1,2-diamine with structurally related compounds provides valuable insights into structure-property relationships.

Electronic Effects

The electronic effects of various substituents significantly influence the properties of these compounds. For instance, comparing N1-Benzyl-4-trifluoromethyl-benzene-1,2-diamine with N1-benzyl-4-methylbenzene-1,2-diamine highlights the substantial difference in electronic character between a trifluoromethyl group and a methyl group. While both are located at the 4-position, the trifluoromethyl group exerts a strong electron-withdrawing effect, whereas the methyl group provides a mild electron-donating influence.

Steric Considerations

The steric bulk of the substituents also plays a crucial role in determining reactivity and binding properties. The benzyl group in N1-Benzyl-4-trifluoromethyl-benzene-1,2-diamine introduces considerable steric bulk compared to simpler substituents like the cyclopropyl group found in N1-cyclopropyl-4-(trifluoromethyl)benzene-1,2-diamine. This steric difference can significantly impact reactivity patterns and binding orientations in biological systems.

Comparative Data Table

Table 2: Predicted Property Comparison of N1-Benzyl-4-trifluoromethyl-benzene-1,2-diamine with Analogs

| Property | N1-Benzyl-4-trifluoromethyl-benzene-1,2-diamine | N1-Benzyl-N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine | N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine | N1-benzyl-4-methylbenzene-1,2-diamine |

|---|---|---|---|---|

| Amine Type at N1 | Secondary | Tertiary | Secondary | Secondary |

| Electronic Effect of 4-Substituent | Strongly electron-withdrawing | Strongly electron-withdrawing | Strongly electron-withdrawing | Weakly electron-donating |

| Lipophilicity | High | Higher | High | Moderate |

| N-H Acidity | Moderate | Lower (N1 is tertiary) | Moderate | Lower |

| Metabolic Stability | Enhanced | Enhanced | Enhanced | Lower |

| Potential H-Bond Donors | 2 | 1 | 2 | 2 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume